2-Thiophen-3-ylpyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBVULUYZUNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398407 | |
| Record name | 2-thiophen-3-ylpyrrolidine | |
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Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-85-4 | |
| Record name | 2-(3-Thienyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-thiophen-3-ylpyrrolidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30398407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-yl)pyrrolidine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Thiophen-3-ylpyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Thiophen-3-ylpyrrolidine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The guide will cover its fundamental chemical properties, including its CAS number and molecular formula, and delve into detailed synthetic methodologies. Furthermore, it will explore the compound's physicochemical characteristics, and spectroscopic data, and discuss its potential applications as a scaffold in the design of novel therapeutic agents. This document is intended to serve as a valuable resource for scientists engaged in the exploration and utilization of thiophene-pyrrolidine derivatives in pharmaceutical research.
Introduction: The Significance of Thiophene and Pyrrolidine Scaffolds in Medicinal Chemistry
The amalgamation of thiophene and pyrrolidine rings in a single molecular entity, such as this compound, presents a compelling scaffold for the design of novel therapeutic agents. Both parent heterocycles are considered "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs.[1][2]
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, offers several advantages in drug design. Its three-dimensional structure allows for the exploration of a broader chemical space compared to planar aromatic systems. This non-planar geometry can facilitate more specific and higher-affinity interactions with biological targets.[1] The pyrrolidine scaffold is a key component in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[2]
Thiophene, an aromatic sulfur-containing heterocycle, is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability. Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4]
The combination of these two pharmacophorically important moieties in this compound creates a versatile building block with the potential for diverse biological activities, making it a molecule of considerable interest for further investigation and derivatization in drug discovery programs.
Core Compound Identification
A precise identification of the target compound is fundamental for any scientific investigation. This section provides the essential identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 2-thien-3-ylpyrrolidine; 2-(3-Thienyl)pyrrolidine | [5] |
| CAS Number | 298690-85-4 | [6] |
| Molecular Formula | C₈H₁₁NS | [7] |
| Molecular Weight | 153.24 g/mol | [7] |
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.
General Synthetic Strategies
The construction of the this compound scaffold can be approached through several synthetic paradigms. A common strategy involves the formation of the pyrrolidine ring through cyclization reactions.
Workflow for a Potential Synthesis:
Caption: A conceptual workflow for the synthesis of this compound.
Exemplary Synthetic Protocol: Asymmetric Synthesis via Transaminase-Triggered Cyclization
A modern and efficient approach to synthesizing chiral 2-substituted pyrrolidines involves biocatalysis. The use of transaminases offers a highly enantioselective route from readily available starting materials.[8]
Principle: This method utilizes a transaminase to asymmetrically aminate a prochiral ω-haloketone. The resulting chiral amino-halide intermediate then undergoes spontaneous intramolecular cyclization to yield the desired enantioenriched pyrrolidine. The choice of a (R)- or (S)-selective transaminase allows for the production of either enantiomer of the final product.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.
-
Reagent Addition: The ω-chloro-1-(thiophen-3-yl)butan-1-one substrate, a transaminase enzyme (either (R)- or (S)-selective), pyridoxal-5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) are added to the buffer.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 24-48 hours), during which the reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to afford the pure this compound.
Self-Validation: The enantiomeric excess of the final product can be determined by chiral HPLC or GC analysis, confirming the stereoselectivity of the enzymatic transformation. The structure of the product is confirmed by standard spectroscopic methods.
Physicochemical Properties
| Property | Value | Notes |
| Physical State | Not specified, likely a liquid or low-melting solid | Based on similar structures. |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Soluble in common organic solvents | Predicted based on its structure. |
| pKa | Not determined | The pyrrolidine nitrogen is basic. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine and thiophene ring protons. The protons on the thiophene ring will appear in the aromatic region, and their coupling patterns will be indicative of the 3-substitution. The protons of the pyrrolidine ring will appear in the aliphatic region, with their chemical shifts and multiplicities reflecting their chemical environment and stereochemical relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the thiophene carbons will be in the aromatic region, while the pyrrolidine carbons will be in the aliphatic region.
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (153.24 g/mol ). The fragmentation pattern would provide further structural information, with characteristic losses from the pyrrolidine and thiophene rings.
Applications in Drug Discovery and Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents targeting a variety of diseases. The inherent biological activities of both the thiophene and pyrrolidine moieties suggest a broad potential for this compound and its derivatives.
Central Nervous System (CNS) Disorders
Derivatives of thiophene and pyrrolidine have shown significant activity in the central nervous system. For instance, various thiophene-containing compounds have been investigated as anticonvulsant, antidepressant, and antipsychotic agents.[9] The pyrrolidine ring is a core component of several CNS-active drugs. Therefore, this compound derivatives are attractive candidates for the development of novel treatments for neurological and psychiatric disorders.
Potential Therapeutic Targets and Pathways:
Caption: Drug discovery workflow for CNS-active this compound derivatives.
Other Therapeutic Areas
The versatility of the thiophene-pyrrolidine scaffold extends beyond CNS applications. Thiophene derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][9] The pyrrolidine moiety is also present in a variety of compounds with diverse therapeutic applications.[2] Consequently, derivatives of this compound could be investigated for their efficacy in these and other disease areas.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique combination of two pharmacologically significant heterocyclic rings provides a solid foundation for the design of compound libraries for screening against a wide range of biological targets. The availability of modern, stereoselective synthetic methods, such as those employing biocatalysis, further enhances the attractiveness of this scaffold for medicinal chemistry programs. Future research focused on the synthesis and biological evaluation of a diverse range of this compound derivatives is warranted to fully explore its therapeutic potential.
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An In-depth Technical Guide to the Synthetic Routes of 2-Thiophen-3-ylpyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[3] When functionalized with a thiophene moiety, a well-known bioisostere of the phenyl ring, the resulting 2-thienylpyrrolidine derivatives present a unique combination of structural and electronic properties that are of significant interest to researchers in drug development.[4] This guide provides a comprehensive overview of plausible and established synthetic strategies for accessing a specific, valuable building block: 2-Thiophen-3-ylpyrrolidine.
This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into various synthetic methodologies, offering not just procedural steps but also the underlying chemical principles and mechanistic insights. The presented routes are designed to be robust and adaptable, providing a solid foundation for further research and development.
Route 1: [3+2] Cycloaddition of an Azomethine Ylide with 3-Vinylthiophene
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly efficient and atom-economical method for the construction of the pyrrolidine ring.[5] This approach allows for the creation of multiple stereocenters in a single, often highly stereoselective, step.[6][7]
Synthetic Strategy Overview
This route involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid, such as sarcosine (N-methylglycine), and an aldehyde. The resulting 1,3-dipole then undergoes a cycloaddition reaction with 3-vinylthiophene, which serves as the dipolarophile, to yield the desired 2-(thiophen-3-yl)pyrrolidine derivative.
Diagram of the Synthetic Pathway
Caption: [3+2] Cycloaddition pathway to 2-(Thiophen-3-yl)pyrrolidine.
Mechanistic Insight
The reaction proceeds through a concerted, pericyclic mechanism, where the highest occupied molecular orbital (HOMO) of the azomethine ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the vinylthiophene.[7][8] The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The stereochemical outcome can often be controlled by the use of chiral auxiliaries or catalysts.[2][6]
Experimental Protocol (Representative)
-
Preparation of the Reaction Mixture: To a solution of 3-vinylthiophene (1.0 eq) in toluene is added sarcosine (1.2 eq) and the desired aldehyde (e.g., paraformaldehyde, 1.2 eq).
-
Reaction Execution: The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the in situ generation of the azomethine ylide.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(thiophen-3-yl)pyrrolidine derivative.
Route 2: Intramolecular Reductive Amination of a γ-Thienyl Ketone
Intramolecular reductive amination is a robust and widely used method for the synthesis of cyclic amines, including pyrrolidines.[9] This strategy involves the formation of a γ-amino ketone, which upon cyclization and reduction, yields the target pyrrolidine.
Synthetic Strategy Overview
This approach begins with the synthesis of a 1,4-dicarbonyl compound, specifically 1-(thiophen-3-yl)butane-1,4-dione. This diketone can then be subjected to a Paal-Knorr type reaction with a primary amine, followed by reduction, or directly undergo reductive amination to form the pyrrolidine ring.[10][11][12][13]
Diagram of the Synthetic Pathway
Caption: Reductive amination pathway to 2-(Thiophen-3-yl)pyrrolidine.
Key Steps and Experimental Considerations
-
Synthesis of the 1,4-Diketone: The key precursor, 1-(thiophen-3-yl)butane-1,4-dione, can be synthesized via various methods, including the Stetter reaction between 3-thiophenecarboxaldehyde and methyl vinyl ketone, or a Michael addition of an appropriate enolate to a thienyl-α,β-unsaturated ketone.[12]
-
Reductive Amination: The diketone is reacted with a primary amine (e.g., benzylamine, which can be later deprotected) in the presence of a reducing agent.[9][14][15] Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the intermediate iminium ion in the presence of the remaining carbonyl group.[9]
Experimental Protocol (Representative)
-
Diketone Synthesis: 3-Thiophenecarboxaldehyde and methyl vinyl ketone are reacted in the presence of a thiazolium salt catalyst and a base to afford 1-(thiophen-3-yl)butane-1,4-dione.
-
Reductive Amination: The synthesized diketone (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) are dissolved in methanol. Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Route 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[6] This route offers a convergent approach where the thiophene and pyrrolidine moieties are synthesized separately and then coupled in the final step.
Synthetic Strategy Overview
This strategy involves the palladium-catalyzed coupling of 3-thienylboronic acid with a suitably functionalized pyrrolidine derivative, such as an N-protected 2-halopyrrolidine or 2-pyrrolidinyl triflate. The choice of catalyst, ligand, and base is crucial for achieving high yields.[4][16]
Diagram of the Synthetic Pathway
Caption: Suzuki-Miyaura coupling for the synthesis of 2-(Thiophen-3-yl)pyrrolidine.
Experimental Protocol (Representative)
-
Preparation of the Reaction: In a Schlenk flask, N-Boc-2-bromopyrrolidine (1.0 eq), 3-thienylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq) are combined.
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture (e.g., toluene/ethanol/water) is added, and the reaction is heated to reflux.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield N-Boc-2-(thiophen-3-yl)pyrrolidine, which can be deprotected if desired.
Route 4: Grignard Addition to a Cyclic Iminium Ion Precursor
The addition of organometallic reagents, such as Grignard reagents, to electrophilic imines or iminium ions provides a direct method for the formation of C-C bonds at the α-position to the nitrogen atom in a heterocyclic ring.[17][18][19][20]
Synthetic Strategy Overview
This route involves the preparation of 3-thienylmagnesium bromide from 3-bromothiophene.[21] This Grignard reagent is then added to a suitable N-acylated pyrrolidine precursor, which can generate a cyclic N-acyliminium ion in situ.
Diagram of the Synthetic Pathway
Caption: Grignard addition pathway to 2-(Thiophen-3-yl)pyrrolidine.
Experimental Protocol (Representative)
-
Grignard Reagent Formation: Magnesium turnings are activated in dry THF, and a solution of 3-bromothiophene in THF is added dropwise to initiate the formation of 3-thienylmagnesium bromide.
-
Addition Reaction: In a separate flask, a solution of an N-acyl-2-methoxypyrrolidine (as the iminium ion precursor) in dry THF is cooled to a low temperature (e.g., -78 °C). The freshly prepared Grignard reagent is then added slowly.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried, and concentrated. The resulting crude product is purified by column chromatography.
Comparative Analysis of Synthetic Routes
| Route | Key Transformation | Advantages | Disadvantages |
| 1 | [3+2] Cycloaddition | Atom-economical, potential for high stereocontrol.[5] | Requires specific starting materials (vinylthiophene). |
| 2 | Intramolecular Reductive Amination | Utilizes readily available starting materials, robust methodology.[9] | May require multiple steps to synthesize the diketone precursor. |
| 3 | Suzuki-Miyaura Coupling | Convergent synthesis, broad substrate scope.[4][22] | Palladium catalyst can be expensive, potential for side reactions.[16] |
| 4 | Grignard Addition | Direct C-C bond formation, good for creating quaternary centers. | Grignard reagents are highly reactive and moisture-sensitive.[19] |
Conclusion
The synthesis of this compound can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the required stereochemical purity. The methodologies outlined in this guide, from classic cycloadditions and reductive aminations to modern cross-coupling reactions, provide a robust toolkit for the synthetic chemist aiming to explore the chemical space of thienyl-substituted pyrrolidines for applications in drug discovery and materials science.
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From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. University of Babylon. [Link]
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Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. MDPI. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI. [Link]
-
Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient. J-STAGE. [Link]
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Azomethine ylide. Wikipedia. [Link]
-
Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. PMC - NIH. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC - NIH. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC - NIH. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]
-
In situ propargyl Grignard addition to vinylic ketone. ChemSpider Synthetic Pages. [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). [Link]
-
Stereoselective synthesis of dispiroindano pyrrolidines by the [3 + 2] cycloaddition of thiazolo[3,2‐a]indole tethered dipolarophile with azomethine ylides. ResearchGate. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
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Methodological & Application
Application Note: A Validated Protocol for Computational Docking of 2-Thiophen-3-ylpyrrolidine Derivatives to the Human Dopamine Transporter
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-thiophen-3-ylpyrrolidine derivatives, a class of compounds with potential activity as monoamine reuptake inhibitors. We present a validated workflow using a combination of industry-standard, open-source software: UCSF ChimeraX for structure visualization and preparation, and AutoDock Vina for high-performance molecular docking. The protocol is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key decisions. A case study targeting the human dopamine transporter (DAT) is used to illustrate the entire process, from receptor and ligand preparation to post-docking analysis and validation.
Introduction and Scientific Background
This compound derivatives represent a scaffold of significant interest in medicinal chemistry. Structurally related compounds have shown potent activity as inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] These transporters are critical regulators of neurotransmission, and their inhibition is a cornerstone of treatment for numerous neurological and psychiatric disorders, such as depression, ADHD, and substance abuse.
Computational docking is an indispensable tool in modern drug discovery, enabling the prediction of binding conformations and affinities of small molecules within the active site of a target protein.[2] By simulating these interactions, researchers can prioritize compounds for synthesis, interpret structure-activity relationships (SAR), and generate hypotheses about the molecular determinants of binding.
This application note establishes a robust and reproducible protocol for docking this compound derivatives. We will use the high-resolution crystal structure of the human dopamine transporter (PDB ID: 4XP1) as our receptor and AutoDock Vina, a widely used open-source docking engine known for its speed and accuracy, as our primary computational tool.[3][4]
Materials and Software
A successful docking study relies on a suite of specialized software. The following tools were used to develop and validate this protocol. While specific versions are listed, newer stable releases are generally acceptable.
| Software | Version | Primary Use | Source / Reference |
| UCSF ChimeraX | 1.7 | Receptor/Ligand visualization, cleanup, and preparation. | [5][6][7][8] |
| AutoDock Vina | 1.2.3 | Molecular docking calculations. | [3][9] |
| MGLTools (AutoDockTools) | 1.5.7 | Generation of PDBQT files and grid parameter setup. | |
| PyMOL | 2.5 | High-quality visualization and analysis of docking results. | [10][11][12] |
| Text Editor | (e.g., VSCode, Notepad++) | Editing configuration and output files. | N/A |
Overall Docking Workflow
A well-defined workflow is critical for ensuring reproducibility and accuracy. The process can be logically divided into four main stages: Preparation, Docking, Analysis, and Validation. Each stage contains several key steps that will be detailed in the subsequent protocols.
Caption: High-level workflow for the computational docking study.
Protocol 1: Receptor Preparation
Objective: To prepare the human Dopamine Transporter (DAT) crystal structure (PDB: 4XP1) for docking by removing non-essential molecules, repairing structural issues, and adding charges.
Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that can interfere with docking calculations.[13][14] This protocol ensures a clean, chemically correct receptor model.
Methodology:
-
Fetch the Structure:
-
Initial Cleanup:
-
The 4XP1 structure contains multiple chains and ligands. For this study, we are interested in chain A and the bound ligand cocaine (service residue name BZM), which helps define the binding site.
-
Delete unwanted chains and molecules. Command: delete ~A | ~:BZM
-
Remove all solvent (water) molecules. Command: delete solvent
-
-
Structure Preparation with Dock Prep:
-
ChimeraX's dock prep tool is a powerful utility that automates several crucial preparation steps.[16]
-
Open the tool from the menu: Tools -> Structure Editing -> Dock Prep.
-
In the Dock Prep window, keep the default selections to:
-
Add hydrogen atoms to the protein.
-
Remove lone atoms and smallest fragments.
-
Use Amber ff14SB for protein charges and AM1-BCC for ligand charges.
-
-
Click "OK" to run the preparation. This process may take a few minutes.
-
-
Separate Receptor and Native Ligand:
-
After Dock Prep, the receptor and the native ligand (cocaine) are prepared. We must save them as separate files for the re-docking validation step (Protocol 5).
-
Save the prepared receptor:
-
Select and delete the ligand: delete :BZM
-
Save the receptor: save receptor_prepared.pdb format pdb
-
-
Re-open the prepared complex and save the native ligand:
-
Reload the Dock Prep result or re-run steps 1-3.
-
Select and delete the protein: delete protein
-
Save the native ligand: save native_ligand.mol2 format mol2
-
-
-
Final Conversion to PDBQT Format:
-
AutoDock Vina requires receptor files in the PDBQT format, which includes partial charges and atom types.[17]
-
Open the receptor_prepared.pdb file in AutoDockTools (ADT).
-
From the ADT menu, navigate to Grid -> Macromolecule -> Choose....
-
Select the receptor and click "OK". ADT will process the file.
-
Save the output as receptor.pdbqt. This file is now ready for docking.
-
Protocol 2: Ligand Preparation
Objective: To prepare the 2D structure of a this compound derivative for 3D docking.
Rationale: Ligands must be converted to 3D structures with appropriate protonation states, charges, and defined rotatable bonds. This ensures the docking algorithm can flexibly and accurately explore different conformations of the ligand within the binding site.[18][19]
Methodology:
-
Obtain 2D Structure:
-
Draw the this compound derivative of interest using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
For this example, we will use (S)-3-(thiophen-3-yl)pyrrolidine.
-
Save the structure as a 3D format, such as SDF or MOL2.
-
-
3D Structure Generation and Energy Minimization:
-
Open the 3D ligand file in UCSF ChimeraX.
-
Use the Build Structure tool (Tools -> Structure Editing -> Build Structure) to add hydrogens.
-
Perform a quick energy minimization to obtain a reasonable low-energy conformation. Command: minimize
-
-
Assign Charges:
-
Use the Add Charge tool (Tools -> Structure Editing -> Add Charge).
-
Select the AM1-BCC charge model, which is well-suited for drug-like small molecules. Click "OK".
-
-
Save in MOL2 Format:
-
Save the prepared ligand as ligand_prepared.mol2. This format retains the 3D coordinates and assigned charges.
-
-
Final Conversion to PDBQT Format:
-
Open ligand_prepared.mol2 in AutoDockTools.
-
Navigate to Ligand -> Input -> Choose.... Select the ligand and click "OK".
-
ADT will automatically detect the root atom and define rotatable bonds (torsions). You can verify this under Ligand -> Torsion Tree.
-
Save the final ligand file for docking: Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.
-
Protocol 3: Grid Generation & Docking Execution
Objective: To define the search space for docking and run the AutoDock Vina simulation.
Rationale: Docking is computationally expensive. By defining a "grid box," we limit the search to a specific region of the receptor, typically the known or predicted binding site. This dramatically increases efficiency and accuracy.[20] The location of the native ligand (cocaine in 4XP1) is the ideal center for our grid box.
Methodology:
-
Define the Grid Box in ADT:
-
Load the receptor.pdbqt file into AutoDockTools.
-
Load the native ligand (native_ligand.mol2) to visualize the binding site.
-
Open the Grid Box tool: Grid -> Grid Box....
-
A box will appear in the display. Center this box on the native ligand. You can use the Center on Ligand option in the Grid Options window.
-
Adjust the dimensions of the box to ensure it fully encompasses the binding site with a buffer of ~4-5 Å on each side. A good starting size is 24 x 24 x 24 Å.
-
Note the center coordinates (x, y, z) and dimensions (x, y, z) .
-
-
Create the Vina Configuration File:
-
AutoDock Vina is controlled by a simple text file.[9] Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate and dimension values with those from the previous step:
-
Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the likelihood of finding the true binding minimum. A value of 16 is a good balance for standard docking. num_modes specifies how many distinct binding poses to generate.
-
-
Execute the Docking Run:
-
Open a command line terminal (or PowerShell on Windows).
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Run the Vina executable with the configuration file as an argument. Command: vina --config conf.txt --log docking_log.txt
-
The process will run and output two files: all_docking_results.pdbqt containing the coordinates of the docked poses, and docking_log.txt containing the binding affinity scores for each pose.
-
Protocol 4: Post-Docking Analysis
Objective: To visualize the docking results, analyze protein-ligand interactions, and interpret the binding scores.
Rationale: The output of a docking run is a set of poses and scores. Meaningful interpretation requires visualizing these poses in the context of the receptor's binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[21][22][23]
Methodology:
-
Load Results into PyMOL:
-
Load the prepared receptor: File -> Open -> receptor.pdbqt.
-
Load the docking results: File -> Open -> all_docking_results.pdbqt. The output file is a multi-model PDBQT, and PyMOL will load all 10 poses, allowing you to cycle through them using the arrow keys in the bottom-right corner.
-
Visualize Interactions:
-
Focus on the top-scoring pose (Mode 1).
-
Display the protein binding site residues around the ligand. A useful PyMOL command is: select site, br. all within 5 of resn LIG (assuming your ligand is named LIG).
-
Use PyMOL's "preset" options for ligand sites (Action -> Preset -> Ligand Sites) to quickly set up a clear view.[24]
-
Identify key interactions like hydrogen bonds. Command: dist (site and not hydro), (resn LIG and not hydro), 3.5
-
-
Analyze Binding Affinity Data:
-
Open the docking_log.txt file. It will contain a table similar to this:
-
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.431 |
| 3 | -8.1 | 2.109 | 3.578 |
| ... | ... | ... | ... |
Protocol 5: Protocol Validation (Self-Validating System)
Objective: To validate the accuracy and reliability of the entire docking protocol.
Rationale: A trustworthy protocol must be able to reproduce experimental results. The gold standard for validation is to "re-dock" the co-crystallized (native) ligand back into its receptor.[25][26] A successful protocol will place the re-docked ligand in a pose that is very close to its original crystal structure position.
Methodology:
-
Prepare the Native Ligand:
-
Use the native_ligand.mol2 file created in Protocol 1.
-
Convert it to native_ligand.pdbqt using AutoDockTools, following the same steps as in Protocol 2.
-
-
Execute Re-Docking:
-
Modify your conf.txt file to use the native ligand: ligand = native_ligand.pdbqt.
-
Change the output file name: out = redocking_results.pdbqt.
-
Run Vina using the modified configuration file.
-
-
Calculate RMSD:
-
The Root-Mean-Square Deviation (RMSD) measures the average distance between the atoms of the re-docked pose and the crystal pose.
-
Load the crystal structure PDB (4XP1) and the top-scoring re-docked pose into PyMOL or ChimeraX.
-
Superimpose the protein backbones to ensure a correct frame of reference.
-
Use the built-in RMSD calculation tools to compare the heavy atoms of the re-docked ligand against the native ligand.
-
Validation Criteria: An RMSD value below 2.0 Å is widely considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[27][28]
-
Caption: Decision workflow for validating the docking protocol.
Conclusion and Best Practices
This application note provides a validated, end-to-end protocol for the computational docking of this compound derivatives against the human dopamine transporter. By following these detailed steps, researchers can generate reliable and reproducible predictions of ligand binding modes, providing valuable insights for structure-based drug design.
Key Best Practices:
-
Garbage In, Garbage Out: The quality of your results is entirely dependent on the quality of your input structures. Meticulous receptor and ligand preparation is the most critical stage.
-
Understand Your Target: Always begin by studying the biology of your target protein and its binding site. The presence of cofactors, specific water molecules, or known allosteric sites can significantly impact the setup.
-
Don't Trust Scores Alone: Binding affinity scores are estimates. Always visually inspect the top-scoring poses to ensure they are chemically sensible and make plausible interactions with the receptor.
-
Always Validate: Never use a docking protocol for virtual screening without first validating it through re-docking of a known ligand. This step provides essential confidence in your methodology.
References
-
PyMOL Wiki. (n.d.). Main Page. Retrieved from [Link]
-
PyMOL Wiki. (2021). Make Figures. Retrieved from [Link]
-
Wikipedia. (n.d.). PyMOL. Retrieved from [Link]
-
Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Available from: [Link]
-
Bioinformatics Review. (2018). Autodock Vina Result Analysis with PyMol. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand... Retrieved from [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock. Retrieved from [Link]
-
Indian Institute of Science. (n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]
-
PyMOL Wiki. (n.d.). Main Page. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
-
YouTube. (2022). Autodock result protein-ligand interaction analysis using pymol. Retrieved from [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]
-
Bioinformatics Review. (2021). How to analyze HADDOCK results using Pymol script generated from PRODIGY? Retrieved from [Link]
-
PyMOL Wiki. (2018). Practical Pymol for Beginners. Retrieved from [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
-
The Scripps Research Institute. (2024). AutoDock Suite. Retrieved from [Link]
-
bio.tools. (n.d.). ChimeraX. Retrieved from [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
-
University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Musso, L., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4789. Available from: [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). UCSF Chimera. Retrieved from [Link]
-
Singh, N., & Kumar, A. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. EXCLI journal, 13, 82–101. Available from: [Link]
-
Read the Docs. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]
-
bio.tools. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Li, X., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available from: [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. Available from: [Link]
- Google Patents. (2006). US20060270713A1 - 3-Aminopyrrolidines as inhibitors of monoamine uptake.
-
Słoczyńska, K., et al. (2020). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 25(23), 5572. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Thiophen-3-ylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2-Thiophen-3-ylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Pyrrolidine moieties are prevalent in numerous FDA-approved drugs, making their efficient synthesis a critical aspect of medicinal chemistry.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues leading to low product yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Arylpyrrolidines like this compound?
A1: The synthesis of 2-arylpyrrolidines is well-established, with several reliable methods available. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. Three common strategies are:
-
Reductive Amination/Intramolecular Cyclization: This is a highly efficient approach where a suitable ω-haloketone (e.g., a 5-chloro-1-(thiophen-3-yl)pentan-1-one derivative) reacts with an amine source, followed by intramolecular cyclization.[2][3] Biocatalytic versions using transaminases have also been developed for asymmetric synthesis.[4][5]
-
N-Acyliminium Ion Cyclization: This powerful method involves the formation of a reactive N-acyliminium ion intermediate which then undergoes an intramolecular cyclization with the thiophene ring acting as the nucleophile.[6][7] This route is particularly useful for constructing complex polycyclic systems.[7]
-
Addition of Organometallic Reagents: Grignard or organolithium reagents derived from 3-bromothiophene can be added to a suitable pyrrolidine precursor, such as a γ-chlorinated N-sulfinyl imine, to form the desired C-C bond, followed by cyclization.[8][9]
Q2: My overall yield is consistently below 30%. What are the first things I should check?
A2: Consistently low yields often point to fundamental issues with reagents, reaction setup, or conditions rather than subtle optimization problems. Before delving into complex troubleshooting, verify the following:
-
Reagent Quality:
-
Starting Materials: Confirm the purity of your thiophene precursor and the pyrrolidine fragment source. Impurities can interfere with catalysts or lead to side reactions.
-
Solvents: Ensure solvents are anhydrous, especially for reactions involving organometallics or water-sensitive catalysts.
-
Reagents: Check the activity of reagents like reducing agents (e.g., NaBH₄, LiBEt₃H) or catalysts.
-
-
Inert Atmosphere: Many steps in these syntheses, particularly those involving organometallic intermediates or catalysts, are sensitive to oxygen and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (Nitrogen or Argon).
-
Reaction Temperature: Verify that the reaction temperature is being accurately controlled. Temperature fluctuations can significantly impact reaction rates and selectivity, leading to byproduct formation.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What could they be?
A3: The presence of multiple, hard-to-separate spots suggests the formation of isomers or closely related byproducts. Common culprits include:
-
Diastereomers: If your synthesis involves the creation of more than one chiral center, you may be forming diastereomers which can have very similar polarities.
-
Regioisomers: If using a substituted thiophene, cyclization could potentially occur at different positions on the ring, leading to regioisomeric products.
-
Over-alkylation: In syntheses involving N-alkylation steps, the product can sometimes react further to form di-substituted or quaternary ammonium salts.[10]
-
Oxidation Products: The pyrrolidine nitrogen can sometimes be oxidized to an N-oxide, especially during workup or purification.[11]
Optimizing reaction conditions for selectivity (e.g., lowering temperature, changing catalyst) and employing high-resolution chromatography techniques are key to resolving these issues.
Section 2: Troubleshooting Specific Synthetic Routes
This section addresses issues related to a common and effective synthetic strategy: Reductive Cyclization of a γ-Chloro-N-sulfinylketimine . This enantioselective route provides excellent control over stereochemistry.[9]
Issue 1: Low Yield of the this compound Product
Q: My reductive cyclization of the γ-chloro N-(tert-butanesulfinyl)ketimine with the thiophene moiety is giving a low yield. What are the potential causes and solutions?
A: Low yield in this specific reaction can often be traced back to three critical areas: the Grignard reagent, the reduction step, or competing side reactions.
Probable Cause 1: Inefficient Grignard Reagent Formation or Addition
The formation of the 3-thienyl Grignard reagent and its subsequent addition can be problematic.
-
Causality: Thiophene derivatives can be sensitive to strong bases and organometallic reagents. Incomplete formation of the Grignard reagent or side reactions involving the thiophene ring can reduce the amount of nucleophile available for addition.
-
Troubleshooting Protocol:
-
Grignard Initiation: Ensure the magnesium turnings are fresh and activated. A small crystal of iodine can help initiate the reaction.
-
Solvent: Use anhydrous diethyl ether or THF. Ensure all glassware is flame-dried.
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Temperature Control: Add the 3-bromothiophene slowly to the magnesium suspension to maintain a gentle reflux. Overheating can lead to Wurtz coupling byproducts.
-
Grignard Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This will ensure you are using the correct stoichiometry in the addition step.
-
Probable Cause 2: Incomplete Reduction/Cyclization
The key reductive cyclization step, often using a powerful reducing agent like Lithium triethylborohydride (LiBEt₃H), may not be going to completion.[9]
-
Causality: The hydride reagent must be sufficiently reactive to reduce the imine and facilitate the intramolecular displacement of the chloride. Inactive or insufficient reagent will stall the reaction.
-
Troubleshooting Protocol:
-
Reagent Quality: Use a fresh, high-purity bottle of LiBEt₃H (Super-Hydride®). Old or improperly stored reagent will have reduced activity.
-
Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 eq), of the hydride is used.
-
Temperature: Perform the reduction at a low temperature (e.g., -78 °C) to improve diastereoselectivity and prevent side reactions, then allow it to warm slowly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting imine.
-
Probable Cause 3: Competing Side Reactions
Several side reactions can compete with the desired cyclization, consuming starting material and reducing the yield.
-
Causality: The starting ω-chloroketone or the intermediate imine can undergo elimination or hydrolysis, particularly if the reaction conditions are not carefully controlled.[2]
-
Troubleshooting Protocol:
-
pH Control: During workup, maintain the pH in the recommended range. Strongly acidic or basic conditions can promote unwanted reactions.
-
Base Choice: Use non-nucleophilic bases (e.g., DIPEA) if a base is needed during the reaction to avoid competing with the desired intramolecular cyclization.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low yield in the reductive cyclization route.
Caption: Troubleshooting workflow for low yield in 2-arylpyrrolidine synthesis.
Issue 2: Poor Diastereoselectivity
Q: The final product is a mixture of diastereomers. How can I improve the stereochemical control?
A: Achieving high diastereoselectivity is a known challenge and is highly dependent on the precise reaction conditions.
-
Causality: The stereochemistry is set during the reduction of the C=N bond. The approach of the hydride reagent is directed by the chiral N-tert-butanesulfinyl group. Factors that disrupt this coordination or allow for non-selective reduction will lower the diastereomeric excess (d.e.).
-
Troubleshooting & Optimization:
-
Reducing Agent: The choice of hydride is critical. Bulky hydride reagents like LiBEt₃H often provide higher stereoselectivity compared to smaller ones like NaBH₄.
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature (e.g., from -40 °C to -78 °C) typically enhances selectivity by favoring the transition state with the lowest activation energy.[2]
-
Solvent: The coordinating ability of the solvent can influence the transition state geometry. Experiment with different ethereal solvents (e.g., THF, Et₂O, DME) to find the optimal medium.
-
Chelating Additives: In some cases, the addition of a Lewis acid or a chelating agent can help to pre-organize the substrate and improve facial selectivity, although this adds complexity.
-
Data Summary: Effect of Conditions on Diastereoselectivity
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Reducing Agent | NaBH₄ | LiBEt₃H | Increased steric bulk of the hydride enhances facial discrimination. |
| Temperature | -20 °C | -78 °C | Lower energy transition state is favored, increasing selectivity.[2] |
| Solvent | Methanol (protic) | THF (aprotic) | Protic solvents can interfere with the sulfinyl directing group. |
Section 3: Purification Challenges
Q: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?
A: Basic amines like this compound can be challenging to purify on silica gel due to tailing and potential decomposition.
-
Causality: The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult separation.
-
Alternative Purification Protocols:
-
Acid-Base Extraction:
-
Dissolve the crude oil in a non-polar organic solvent (e.g., ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a strong base (e.g., 10M NaOH) to pH > 11.[4]
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified free amine.
-
-
Salt Precipitation:
-
After dissolving the crude product in a suitable solvent like MTBE or diethyl ether, slowly add a solution of an acid (e.g., tosic acid monohydrate in MTBE or HCl in dioxane) to precipitate the corresponding salt.[4][12]
-
The salt can often be collected by filtration as a crystalline solid, which is much easier to handle and purify than the free base oil.
-
The free base can be regenerated by neutralization if required for the next step.
-
-
Distillation: For thermally stable, non-volatile impurities, distillation of the final product under reduced pressure can be an effective purification method.[13]
-
Visualizing the Synthetic Pathway
Caption: Key stages in the asymmetric synthesis of this compound.
References
-
Švab, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
-
Speckamp, W. N., & Moolenaar, M. J. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-628. Available at: [Link]
-
Sagdullayeva, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. Available at: [Link]
-
Hayo, H., et al. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC. Available at: [Link]
-
Wang, Z., et al. (2022). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 27(11), 3583. Available at: [Link]
- Stamicarbon B.V. (1982). Process for the purification of 2-pyrrolidone. Google Patents. CA1178918A.
-
Švab, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. Available at: [Link]
- Stamicarbon B.V. (1983). Process for the purification of 2-pyrrolidone. Google Patents. US4384125A.
-
Betti, L., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1933. Available at: [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Available at: [Link]
-
Sagdullayeva, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
ResearchGate. (2016). Kinetic vs. thermodynamic product formation in the N-acyliminium ion cyclization. Available at: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Available at: [Link]
-
Sci-Hub. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Available at: [Link]
-
Organic Chemistry Portal. (2024). Pyrrolidine synthesis. Available at: [Link]
-
De Kimpe, N., et al. (2002). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]
-
Leemans, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Available at: [Link]
-
Gammack Yamagata, A. D., et al. (2016). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Angewandte Chemie International Edition, 55(25), 7248–7251. Available at: [Link]
-
ChemRxiv. (2023). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available at: [Link]
-
Organic Chemistry Portal. (2021). 3-Pyrroline synthesis. Available at: [Link]
- E. I. Du Pont De Nemours And Company. (2005). Method for purifying n-methyl-2-pyrrolidone. Google Patents. WO2005092851A1.
-
Leemans, E., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46, 3122-3124. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. CA1178918A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
Optimizing reaction conditions for synthesizing 2-Thiophen-3-ylpyrrolidine derivatives
Technical Support Center: Synthesis of 2-Thiophen-3-ylpyrrolidine Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, and its thiophene-containing analogues are of significant interest.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound derivatives, particularly when using methods like 1,3-dipolar cycloaddition, a powerful tool for constructing the pyrrolidine ring.[3][4]
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue that can stem from several sources. A systematic approach is crucial for diagnosis.
-
Cause 1: Incomplete Reaction. The reaction may not be reaching completion due to suboptimal conditions. Thiophene's electronic properties can influence reactivity compared to simple phenyl analogues.[5]
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Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Systematically optimize the reaction temperature and time. For instance, some reactions benefit from elevated temperatures (e.g., 80-110 °C) to overcome activation energy barriers, but prolonged heating can lead to degradation.[7][8]
-
-
Cause 2: Reagent Instability or Impurity. The stability of precursors, especially azomethine ylides in cycloaddition reactions, is critical. These intermediates can be prone to side reactions if not generated and trapped efficiently.
-
Solution: Ensure all starting materials are pure and dry. Use freshly distilled solvents. If generating an intermediate in situ, ensure the conditions for its formation are optimized and that the trapping agent (the thiophene derivative) is readily available in the reaction mixture.
-
-
Cause 3: Catalyst Inefficiency or Poisoning. In catalytic variants of the synthesis, the catalyst may be deactivated. The sulfur atom in the thiophene ring can sometimes interact with and poison certain metal catalysts.
-
Solution: Screen different catalysts. For asymmetric syntheses, various organocatalysts or metal complexes (e.g., Copper, Silver) can be employed for cycloadditions.[4][9] Ensure the catalyst loading is optimized; simply increasing the amount is not always effective and can lead to side products.[7]
-
-
Cause 4: Product Solubility Issues. The synthesized derivative may have poor solubility in the reaction solvent, causing it to precipitate out of the solution and halt the reaction, or making isolation difficult.
-
Solution: Choose a solvent system where both reactants and the product are reasonably soluble at the reaction temperature. If the product precipitates upon cooling, this can be leveraged for a simple initial purification by filtration.[8]
-
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters / Organic Chemistry Frontiers, 2018 [sci-hub.se]
Challenges in the scale-up synthesis of 2-Thiophen-3-ylpyrrolidine
Answering the call of complex chemistry, this Technical Support Center is dedicated to navigating the intricate landscape of scaling the synthesis of 2-thiophen-3-ylpyrrolidine. As a molecule of interest for drug discovery professionals, its successful production is often hampered by challenges in yield, purity, and stereocontrol. This guide, structured in a responsive question-and-answer format, provides field-proven insights and troubleshooting strategies to empower researchers in their scale-up campaigns.
Overview of Synthetic Challenges
The synthesis of 2-arylpyrrolidines, including our target this compound, presents a unique set of challenges. The pyrrolidine ring is a common motif in FDA-approved drugs, making its synthesis a well-explored area.[1] However, the introduction of a thiophene substituent, particularly at the 3-position, introduces specific hurdles. The thiophene ring's electron-rich nature and susceptibility to certain reagents require careful consideration of reaction conditions. For instance, harsh reductive processes intended for other parts of the molecule can inadvertently lead to the reduction or degradation of the thiophene ring.[2]
A common and effective strategy for synthesizing chiral 2-substituted pyrrolidines involves the stereoselective cyclization of functionalized linear precursors.[3][4] These methods offer excellent control over stereochemistry but require precise management of reaction parameters to avoid side reactions during scale-up.
Below is a generalized workflow for a common synthetic approach, highlighting critical control points.
Caption: General workflow for asymmetric synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and scale-up of this compound.
Category 1: Low Reaction Yield & Conversion
Question: My reductive cyclization reaction is stalling, leading to low conversion of the γ-chloro N-sulfinylketimine intermediate. What are the likely causes and solutions?
Answer: Low conversion in this key step is a common scale-up issue often related to reagent quality, reaction temperature, and mixing efficiency.
-
Causality: The mechanism involves a hydride transfer, which is highly sensitive to moisture and the presence of electrophilic impurities in the starting materials or solvent. On a larger scale, inefficient heat transfer can create localized temperature zones that are too low for the reaction to proceed at an adequate rate, while poor mixing can lead to inhomogeneous concentrations of the reducing agent.
-
Troubleshooting Actions:
-
Reagent & Solvent Quality: Ensure all starting materials are thoroughly dried. The solvent (e.g., THF) must be anhydrous. Consider passing the solvent through a column of activated alumina prior to use.[5] The hydride reducing agent, such as Lithium triethylborohydride (LiBEt3H), is extremely pyrophoric and moisture-sensitive; ensure it is fresh and properly titrated before use.
-
Temperature Control: The reaction is typically run at low temperatures (e.g., -78 °C) to control diastereoselectivity.[4] During scale-up, maintaining this temperature throughout the reactor is critical. Use a properly sized cooling bath and ensure vigorous, efficient stirring. A temperature probe placed away from the reactor walls can provide a more accurate reading of the internal temperature.
-
Addition Rate: The slow addition of the reducing agent to the solution of the ketimine is crucial. A fast addition can cause localized heating, leading to side reactions and decomposition of the reagent. Use a syringe pump for controlled addition on a lab scale, or a calibrated dosing pump in a pilot plant setting.
-
Question: I am observing a significant amount of a side product that appears to be the simple reduction of the ketimine without cyclization. How can I favor the desired cyclization pathway?
Answer: This side reaction suggests that the intramolecular nucleophilic displacement of the chloride is slower than the intermolecular reduction of the intermediate imine.
-
Causality: The balance between reduction and cyclization is influenced by the concentration of the reactants and the nature of the solvent. In very dilute conditions, the intramolecular cyclization might be less favored. Additionally, the choice of reducing agent plays a key role; some hydrides may be too sterically hindered or not reactive enough to promote the desired pathway efficiently.
-
Troubleshooting Actions:
-
Concentration Adjustment: Gradually increase the concentration of the reaction mixture. Run a series of small-scale experiments to find the optimal concentration that favors the intramolecular cyclization without promoting intermolecular side reactions.
-
Solvent Effects: While THF is common, exploring other ethereal solvents like 2-MeTHF could alter the reaction kinetics favorably. 2-MeTHF has better stability at low temperatures and can sometimes improve yields.
-
Reducing Agent Screening: While LiBEt3H is reported to be effective, other reducing agents could be screened.[4] For example, L-Selectride® might offer a different steric profile that could favor the cyclization. However, any change in the reducing agent will require re-optimization of the reaction conditions.
-
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -78 °C to -60 °C | Maximizes diastereoselectivity by minimizing thermal energy that could lead to non-selective reduction.[4] |
| Solvent | Anhydrous THF or 2-MeTHF | Ethereal solvents are required for the stability of the hydride reagent and solubility of intermediates. |
| Concentration | 0.1 M - 0.5 M | Balances reaction rate with minimizing intermolecular side reactions. |
| Reducing Agent | LiBEt3H (Super-Hydride®) | Known to be highly effective for the stereoselective reduction of N-sulfinylketimines.[4] |
Category 2: Purity & Impurity Profile
Question: After the acidic deprotection of the N-sulfinyl group, my crude product is a dark, oily residue that is difficult to purify. What is causing this discoloration and how can I improve the product quality?
Answer: The formation of colored impurities during acidic deprotection is often due to the degradation of the thiophene ring or side reactions involving the carbocation intermediates.
-
Causality: Strong acidic conditions, especially in the presence of trace oxygen or impurities, can lead to the polymerization or electrophilic attack on the electron-rich thiophene ring. The tert-butanesulfinamide byproduct and its decomposition products can also contribute to the formation of tars.
-
Troubleshooting Actions:
-
Control of Acid Stoichiometry: Use a precisely measured amount of anhydrous HCl (e.g., a saturated solution in 1,4-dioxane) instead of an aqueous acid. Typically, 2 to 4 equivalents are sufficient.[4] Excess acid can promote side reactions.
-
Inert Atmosphere: Perform the deprotection and subsequent work-up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiophene moiety.
-
Work-up Procedure: After deprotection, the goal is to isolate the product as its hydrochloride salt, which is often a crystalline solid and less prone to degradation. Precipitation from a solvent like diethyl ether or MTBE can effectively separate the product from non-basic, colored impurities.[3]
-
Caption: Recommended purification workflow via salt precipitation.
Question: My final product contains a persistent impurity with a similar polarity, making chromatographic separation difficult on a large scale. What are my options?
Answer: This is a classic scale-up challenge where chromatography becomes economically and practically unfeasible. The best approach is to leverage differences in the chemical properties of your product and the impurity.
-
Causality: The impurity is likely a structural isomer or a closely related byproduct formed during the reaction. Since your product is a secondary amine, its basicity is a key handle for purification.
-
Troubleshooting Actions:
-
Selective Salt Formation: As mentioned, converting the desired product to its hydrochloride salt can be highly effective.[3][4] You can also screen other acids (e.g., tartaric acid, citric acid) to see if one provides a more crystalline salt or better discrimination from the impurity.
-
Distillation: If the product is thermally stable and the impurity has a different boiling point, vacuum distillation of the free base can be a highly effective and scalable purification method.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. A thorough solvent screen should be conducted to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor. Common solvent systems for amine hydrochlorides include isopropanol/ether, ethanol/acetone, or water/isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary hazards are associated with the use of highly reactive reagents. Lithium triethylborohydride (Super-Hydride®) is pyrophoric and reacts violently with water. Anhydrous HCl in dioxane is highly corrosive. A thorough safety review, including risk assessments for quenching procedures and emergency preparedness, is mandatory before any scale-up operation.
Q2: Can I avoid using a chiral auxiliary like N-tert-butanesulfinamide and instead use a catalytic asymmetric method? A2: Yes, biocatalytic approaches using transaminases have shown great promise for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones.[3] This strategy can be advantageous for scale-up as it often involves milder, aqueous conditions and avoids pyrophoric reagents. However, it requires significant process development, including enzyme screening, optimization of reaction conditions (pH, temperature, co-solvents), and a strategy for product isolation from the aqueous medium.[3]
Q3: How do I monitor the progress of the reductive cyclization reaction? A3: On a small scale, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For scale-up in a controlled reactor setting, in-situ monitoring with technologies like FT-IR spectroscopy can be invaluable for tracking the disappearance of the ketimine C=N stretch and ensuring the reaction has gone to completion before quenching.
Q4: Is the thiophene-3-yl isomer more challenging to synthesize than the thiophen-2-yl isomer? A4: The starting materials for the 3-substituted thiophene may be less common or more expensive than their 2-substituted counterparts. Kinetically, the 2-position of thiophene is more reactive towards electrophiles, but in a well-defined synthetic route starting from a pre-functionalized thiophene, the challenges are generally comparable and relate more to the stability of the ring and control of the pyrrolidine formation.
Detailed Experimental Protocol: Purification by Salt Formation
This protocol describes the purification of crude this compound free base via precipitation of its hydrochloride salt.
-
Preparation: Following aqueous work-up, the crude this compound free base is obtained as an oil after concentrating the dried organic extracts (e.g., from EtOAc or DCM).
-
Dissolution: Dissolve the crude oil in a minimal amount of a suitable non-polar solvent. Methyl tert-butyl ether (MTBE) is an excellent choice. Use approximately 10 mL of MTBE per gram of crude product.
-
Acidification: While stirring the solution vigorously, slowly add a 2.0 M solution of anhydrous hydrogen chloride in 1,4-dioxane or diethyl ether dropwise.
-
Precipitation: The hydrochloride salt of the product should begin to precipitate as a white or off-white solid. Monitor the pH of the mixture with wetted pH paper to ensure it is acidic.
-
Maturation: Continue stirring the resulting slurry at room temperature for 1-2 hours, then cool the mixture to 0-5 °C and hold for another hour to maximize precipitation. This process is analogous to the method described for precipitating similar chiral amines.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh MTBE (2 x 2 mL per gram of product) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound hydrochloride salt under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing). [Link]
- WO2005092851A1 - Method for purifying n-methyl-2-pyrrolidone.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. WO2005092851A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
Overcoming poor solubility of 2-Thiophen-3-ylpyrrolidine derivatives
Technical Support Center: 2-Thiophen-3-ylpyrrolidine Derivatives
Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the solubility of this promising, yet often problematic, chemical scaffold. Here, we provide in-depth, experience-driven troubleshooting guides, validated protocols, and foundational knowledge to help you overcome these hurdles and advance your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this scaffold typically stems from a combination of two key physicochemical properties:
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Lipophilicity: The thiophene ring is a bioisostere of a phenyl ring, contributing significant lipophilic (hydrophobic) character to the molecule.[1] This, combined with the hydrocarbon nature of the pyrrolidine ring, often results in a high logP value, making the compound prefer organic environments over aqueous ones.
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Crystal Lattice Energy: These molecules can be rigid and planar, promoting strong intermolecular interactions (e.g., π-π stacking from the thiophene rings) in the solid state. This leads to a highly stable crystal lattice that requires significant energy to break apart, thus lowering solubility.[2]
The interplay between high lipophilicity and high melting point (an indicator of strong crystal packing) is a classic recipe for what medicinal chemists call "brick dust" insolubility.[3]
Q2: What are the best first-line solvents to try for creating a stock solution?
A2: For creating concentrated stock solutions intended for serial dilution into aqueous media (e.g., for biological assays), a powerful, water-miscible organic solvent is required.
-
Dimethyl Sulfoxide (DMSO) is the industry standard and the most recommended starting point.[4][5] Its high polarity and ability to act as both a hydrogen bond acceptor and donor make it effective at solvating a wide range of molecules.
-
N,N-Dimethylformamide (DMF) is another strong polar aprotic solvent that can be effective if DMSO fails.
-
Ethanol or Methanol can be considered, but they are generally less powerful for highly insoluble compounds.
Important: Always prepare the most concentrated stock solution possible in 100% organic solvent first, then perform dilutions. Attempting to dissolve the solid directly in a mixed solvent system (e.g., 10% DMSO in buffer) is far less effective.[4]
Q3: How does pH impact the solubility of these compounds?
A3: The pyrrolidine ring contains a secondary amine, which is a weak base.[6] This is the most critical handle for manipulating solubility.
-
At Acidic pH (pH < pKa): The amine group becomes protonated (R₂NH₂⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water through ion-dipole forces, thereby increasing solubility.[7] The solubility of a basic drug can be hundreds or even thousands of times higher at a low pH compared to a neutral or high pH.[8]
-
At Neutral or Basic pH (pH > pKa): The amine is in its neutral, un-ionized "free base" form. In this state, the molecule's lipophilicity dominates, leading to very low aqueous solubility.[9]
Therefore, for any aqueous experiment, the first and most crucial step is to determine if lowering the pH of your buffer is permissible and effective.
Section 2: Troubleshooting Guides for Common Experimental Problems
This section provides structured, Q&A-style guidance for specific issues encountered in the lab.
Problem: My compound precipitates from solution when I dilute my DMSO stock into aqueous buffer for a biological assay.
This is the most frequent challenge, often leading to inaccurate potency measurements and unreliable data.[4] The cause is supersaturation; the compound is soluble in the concentrated DMSO stock but crashes out when the solvent composition shifts dramatically towards water.
A: Optimize the Dilution Protocol. The way you dilute can significantly impact the outcome. It is preferable to add the DMSO stock directly to the final assay media rather than performing intermediate dilutions in aqueous solutions, as proteins and other components in the media can help maintain solubility.[4] Also, ensure the final DMSO concentration in your assay is as high as tolerable for your biological system (typically 0.1% - 0.5%) to provide maximum co-solvent support.[4][5]
A: Modify the Aqueous Buffer. As discussed in the FAQ, leveraging the basic amine is key.
-
Lower the pH: If your assay can tolerate it, lower the pH of your final assay buffer by 1-2 units. This will protonate the pyrrolidine nitrogen, creating the more soluble salt form in situ.
-
Add Excipients: If altering pH is not an option, consider adding solubility-enhancing excipients directly to your assay buffer.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior.[10][11][12] They can encapsulate the lipophilic part of your molecule, forming an "inclusion complex" that is water-soluble.[10][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]
-
Surfactants: A non-ionic surfactant like Tween® 80 or Pluronic® F-68, used at concentrations just above their critical micelle concentration (CMC), can form micelles that entrap the insoluble compound, keeping it dispersed.
-
The following decision tree can guide your troubleshooting process for this common issue.
Caption: Decision tree for troubleshooting compound precipitation in bioassays.
Problem: I cannot achieve a high enough concentration for in vivo studies or specialized experiments (e.g., NMR, crystallography).
For applications requiring concentrations well above the typical micromolar range of bioassays, simple co-solvents or buffer modifications are often insufficient. Here, more robust formulation strategies are necessary.
A: Salt Formation. This is the most common and effective method for dramatically increasing the solubility of ionizable drugs.[14] Instead of relying on the buffer to protonate the amine, you pre-form a stable, solid salt of your compound with a pharmaceutically acceptable acid.
-
Why it works: The salt form is an ionized solid. When it dissolves, it immediately dissociates into the protonated (charged) drug and a counter-ion, bypassing the dissolution limit of the neutral free base.[15][16] The increase in solubility can be substantial.[15]
-
Common Counter-ions to Screen:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Mesylate (CH₃SO₃H)
-
Tosylate (p-TsOH)
-
Citrate or Tartrate (for potentially less acidic salts)
-
The workflow for salt screening involves selecting appropriate counter-ions and then attempting to form and isolate a stable, crystalline salt with improved properties.
Caption: Experimental workflow for screening and identifying an optimal salt form.
A: Amorphous Solid Dispersions (ASDs). This is a powerful technique for overcoming both poor solubility and high crystal lattice energy.[17][18][19]
-
How it works: The crystalline structure of your compound is completely disrupted by dispersing it at a molecular level within a polymer matrix (like HPMCAS or PVP).[19][20] The resulting solid is amorphous (non-crystalline). This amorphous form has a higher energy state and lacks the strong crystal lattice, making it dissolve much more readily, often creating a supersaturated solution.[18][21]
-
When to use it: ASDs are particularly useful for neutral compounds or when salt formation fails to produce a stable, crystalline solid.[18] They are a mainstay in the pharmaceutical industry for formulating Biopharmaceutics Classification System (BCS) Class II and IV drugs (low solubility).[18][19]
Section 3: Protocols & Methodologies
Protocol 1: Step-by-Step Guide to pH-Dependent Solubility Profiling
This protocol determines the solubility of your compound at different pH values, which is critical for selecting appropriate buffers and formulation strategies.
Materials:
-
This compound derivative (solid)
-
Series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Vials or 96-well plate
-
Shaker/incubator
-
Centrifuge
-
HPLC or UPLC system with a validated analytical method for your compound
Procedure:
-
Preparation: Add an excess amount of your solid compound to a vial for each pH buffer to be tested. The solid should be clearly visible at the bottom.
-
Equilibration: Tightly seal the vials and place them on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully remove a known volume of the clear supernatant from the top, being cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using your calibrated HPLC/UPLC method.
-
Data Interpretation: The measured concentration is the equilibrium solubility at that specific pH. Plotting solubility versus pH will reveal the pH range where your compound is most soluble.
Protocol 2: A General Method for Screening Co-solvents for Bioassays
This protocol helps identify the most effective and least disruptive co-solvent system for your in vitro experiments.
Materials:
-
Concentrated stock solution of your compound in DMSO (e.g., 10 mM).
-
Potential co-solvents: Ethanol, PEG 400, Propylene Glycol.
-
Aqueous assay buffer (at the final required pH).
-
Nephelometer or a plate reader capable of measuring light scatter (or visual inspection).
Procedure:
-
Prepare Co-solvent Mixtures: In a series of tubes, prepare different co-solvent systems. For example:
-
System A: 100% DMSO (Control)
-
System B: 50:50 DMSO:PEG 400
-
System C: 50:50 DMSO:Ethanol
-
-
Create Top Stock Solutions: Dissolve your compound at the highest possible concentration in each of these co-solvent systems.
-
Simulate Assay Dilution: Perform the same dilution step that you would in your actual assay. For example, add 2 µL of the top stock solution to 198 µL of the aqueous assay buffer.
-
Observe for Precipitation:
-
Quantitative: Measure the turbidity or light scatter of each solution immediately after dilution and again after 1-2 hours. An increase in signal indicates precipitation.
-
Qualitative: Visually inspect the solutions against a dark background for any signs of cloudiness or solid particles.
-
-
Selection: Choose the co-solvent system that results in the lowest turbidity or visible precipitation at the required final concentration. Remember to run a vehicle control to ensure the co-solvent itself doesn't interfere with your assay readout.
Section 4: Data Reference Tables
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Pros | Cons |
| pH Adjustment | Converts the compound to its more soluble ionized (salt) form in situ.[7][16] | 10 to >1000-fold | Simple, cost-effective, highly effective for ionizable compounds. | Limited to assays that can tolerate pH changes; may not be suitable for in vivo use. |
| Co-solvency | Reduces the polarity of the solvent system, making it more favorable for the solute.[22][23][24] | 2 to 100-fold | Easy to implement for in vitro assays; well-understood. | High concentrations of organic solvents can be toxic to cells; risk of precipitation upon dilution.[4] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a hydrophilic shell, forming a soluble complex.[10][12] | 10 to 500-fold | Low toxicity; widely used in commercial formulations; can improve stability.[11][25] | Requires a good fit between drug and cyclodextrin cavity; can be expensive.[18] |
| Salt Formation | Forms a solid, ionized salt with a much higher intrinsic solubility than the neutral form.[26] | 100 to >10,000-fold | Drastic solubility improvement; creates a new, stable solid form.[27] | Only applicable to ionizable compounds; screening can be time-consuming; risk of disproportionation.[27] |
| Amorphous Solid Dispersion (ASD) | Disrupts the crystal lattice, presenting the drug in a high-energy, amorphous state.[19][20] | 10 to >1000-fold | Broadly applicable to many compounds; can achieve high drug loading; industry standard.[21] | Amorphous form is thermodynamically unstable and can recrystallize; requires specialized equipment (spray dryer, extruder). |
References
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- Salt formation to improve drug solubility. PubMed.
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Why salt formation of weak acid increases the drug solubility?
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
- Improving API Solubility by Salt and Cocrystal Form
- Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Improving solubility via structural modification.
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- 2-(Thiophen-3-yl)pyrrolidine. BLD Pharm.
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Validation & Comparative
A Comparative Guide to the In Vitro Anticancer Properties of 2-Thiophen-3-ylpyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for the discovery of new drug candidates. Among these, the thiophene and pyrrolidine scaffolds have independently demonstrated significant anticancer potential.[1][2] This guide provides an in-depth, comparative analysis of the in vitro anticancer properties of a promising hybrid scaffold: 2-Thiophen-3-ylpyrrolidine.
This document moves beyond a mere recitation of protocols. It is designed to provide a strategic and logical framework for the in vitro validation of this class of compounds. We will delve into the causality behind experimental choices, present comparative data against established anticancer agents, and provide detailed, field-proven methodologies to ensure scientific rigor and reproducibility.
The Rationale: Why this compound?
The fusion of a thiophene ring and a pyrrolidine moiety into a single molecular entity presents an intriguing prospect for anticancer drug design. Thiophene derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[3] The pyrrolidine ring, a prevalent motif in natural products and approved drugs, offers a versatile scaffold that can be readily functionalized to optimize pharmacological properties and target specificity.[2] The combination of these two pharmacophores in a this compound core is hypothesized to yield compounds with enhanced potency and potentially novel mechanisms of action.
Comparative Efficacy: A Data-Driven Analysis
To provide a tangible benchmark for the anticancer potential of the this compound scaffold, we will analyze the performance of a closely related series of compounds, 2-arylpyrrolidine-1-carboxamides, against various cancer cell lines.[4] The in vitro cytotoxicity of these compounds will be compared with doxorubicin, a widely used chemotherapeutic agent, and vincristine, a known microtubule-destabilizing agent.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of 2-Arylpyrrolidine-1-Carboxamides and Standard Anticancer Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| Compound 6g (2-(benzofuroxan-5-yl)-N-(4-methoxyphenyl)pyrrolidine-1-carboxamide) | M-Hela (Cervical Cancer) | 14.7 | Apoptosis Induction | [4] |
| Tamoxifen (Reference) | M-Hela (Cervical Cancer) | ~20-30 | Estrogen Receptor Modulator | [4] |
| Doxorubicin | HeLa (Cervical Cancer) | 2.92 ± 0.57 | DNA Intercalation, Topoisomerase II Inhibition | [5] |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.50 ± 1.76 | DNA Intercalation, Topoisomerase II Inhibition | [5] |
| Doxorubicin | A549 (Lung Cancer) | > 20 | DNA Intercalation, Topoisomerase II Inhibition | [5] |
| Vincristine | HeLa (Cervical Cancer) | Not specified, but active | Microtubule Depolymerization | [6] |
| Vincristine | MCF-7 (Breast Cancer) | 0.005 | Microtubule Depolymerization | [7] |
| Vincristine | A549 (Lung Cancer) | 0.04 | Microtubule Depolymerization | [7] |
Note: The data for Compound 6g and Tamoxifen are derived from a study on 2-arylpyrrolidine-1-carboxamides, which serves as a proxy for the this compound scaffold due to structural similarity.[4] IC50 values for doxorubicin and vincristine are compiled from various sources and may vary depending on experimental conditions.
Experimental Workflows for In Vitro Validation
The following section outlines the detailed, step-by-step methodologies for the key experiments required to validate the anticancer properties of this compound compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds and the reference drugs (doxorubicin, vincristine) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Diagram 1: MTT Assay Workflow
Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[11]
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the this compound compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Diagram 2: Apoptosis Assay Workflow
Caption: A streamlined workflow for the Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the this compound compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping. Cells can be stored at 4°C for several weeks after fixation.[2]
-
Cell Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 30 minutes at 37°C.[3]
-
PI Staining: Add a PI staining solution (e.g., 50 µg/mL) to the cells.[2]
-
Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, ensuring to record data in a linear scale and exclude doublets.[3]
Diagram 3: Cell Cycle Analysis Workflow
Caption: A concise workflow for cell cycle analysis using propidium iodide.
Proposed Mechanism of Action & Signaling Pathways
Based on the known activities of thiophene and pyrrolidine derivatives, a plausible mechanism of action for this compound compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[13][14]
Diagram 4: Proposed Signaling Pathway
Caption: A proposed mechanism of action for this compound compounds.
Conclusion and Future Directions
The in vitro validation of this compound compounds represents a critical first step in their journey as potential anticancer therapeutics. The methodologies and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate the efficacy of this promising class of molecules. The favorable cytotoxicity profile of the structurally related 2-arylpyrrolidine-1-carboxamides, when compared to established drugs, underscores the potential of this scaffold.[4]
Future investigations should focus on expanding the panel of cancer cell lines to ascertain the spectrum of activity and elucidating the precise molecular targets through techniques such as kinase profiling and tubulin polymerization assays. The self-validating nature of the described protocols, combined with a logical, data-driven approach, will undoubtedly accelerate the discovery and development of the next generation of anticancer agents.
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Retrieved from [Link]
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The Untapped Potential of 2-Thiophen-3-ylpyrrolidine: A Comparative Guide to a Novel Chiral Ligand
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and selective chiral ligands is perpetual. The pyrrolidine scaffold has long been a cornerstone in this field, with catalysts like (S)-proline and its derivatives demonstrating remarkable efficacy in a multitude of stereoselective transformations. This guide introduces a promising, yet underexplored, candidate: 2-Thiophen-3-ylpyrrolidine. Due to a scarcity of direct experimental data for this specific ligand, this publication provides a comprehensive performance benchmark against established and structurally analogous chiral pyrrolidine-based catalysts. By examining the performance of 2-aryl and other 2-heteroaryl pyrrolidines in key asymmetric reactions, we can project the potential of the thiophene-substituted analogue and underscore its promise for researchers, scientists, and drug development professionals.
The Pyrrolidine Ligand Family: A Legacy of Stereocontrol
The efficacy of chiral pyrrolidine-based organocatalysts stems from their ability to activate substrates through the formation of transient chiral enamines or iminium ions. This mode of activation, exemplified by the seminal work on proline-catalyzed aldol reactions, provides a predictable and highly stereoselective environment for carbon-carbon bond formation.[1][2] The substituent at the 2-position of the pyrrolidine ring plays a crucial role in defining the steric and electronic environment of the catalytic pocket, thereby influencing both the reactivity and the stereochemical outcome of the reaction. While simple derivatives like 2-phenylpyrrolidine have been explored, the field has largely moved towards more sophisticated catalysts designed for superior performance.[3]
Benchmarking Performance: A Data-Driven Comparison
To realistically assess the potential of this compound, we will compare the performance of its structural analogues against the gold-standard catalysts, (S)-proline and (S)-diphenylprolinol silyl ether, in three cornerstone asymmetric reactions: the Aldol reaction, the Michael addition, and the Diels-Alder reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The performance of various 2-substituted pyrrolidine catalysts is summarized below.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 93:7 | 99 |
| (S)-Diphenylprolinol silyl ether | Benzaldehyde | Acetone | Neat | 95 | 19:1 | 97 |
| (S)-2-(Trifluoromethyl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 98 | 95:5 | 98 |
| (S)-2-(Naphthalen-2-yl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 92 | 85:15 | 93 |
Note: Reaction conditions and substrates may vary across different studies, and the data presented is a representative selection.
The data indicates that electron-withdrawing and sterically demanding substituents at the 2-position can lead to high yields and stereoselectivities. The thiophene ring, being electron-rich and possessing a unique steric profile, is expected to modulate the catalytic activity in an interesting manner.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Pyrrolidine-based catalysts are particularly effective in promoting the conjugate addition of carbonyl compounds to α,β-unsaturated systems.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | 95 | 90:10 | 92 |
| (S)-Diphenylprolinol silyl ether | Propanal | β-Nitrostyrene | Toluene | 99 | 95:5 | >99 |
| (S)-2-(Pyridin-2-yl)pyrrolidine | Cyclohexanone | β-Nitrostyrene | CH2Cl2 | 96 | 94:6 | 98 |
| (S)-N-(pyrrolidin-2-ylmethyl)aniline | Cyclohexanone | β-Nitrostyrene | Toluene | 99 | >99:1 | >99 |
The introduction of a heteroaromatic ring, such as pyridine, at the 2-position has been shown to enhance both diastereoselectivity and enantioselectivity. This suggests that the sulfur atom in the thiophene ring of this compound could play a beneficial role in organizing the transition state through secondary interactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings with multiple stereocenters. Chiral pyrrolidine-based catalysts can effectively control the stereochemical outcome of this transformation.
| Catalyst | Diene | Dienophile | Solvent | Yield (%) | dr (exo:endo) | ee (%) |
| (S)-Diphenylprolinol silyl ether | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | 81 | 1:99 | 99 |
| (S)-2-(Trityl)pyrrolidine | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | 95 | 1:99 | 97 |
| Chiral Ni(II)-Binaphthyldiimine Complex | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | CH2Cl2 | 85 | - | 90 (endo) |
While direct comparisons of 2-arylpyrrolidines in Diels-Alder reactions are less common, the principle of steric shielding by the 2-substituent remains a key factor in achieving high enantioselectivity. The planar and relatively bulky nature of the thiophene ring could provide the necessary steric hindrance to effectively block one face of the dienophile.
Experimental Protocols: A Guide to Application
To facilitate the exploration of this compound and its analogues, detailed experimental protocols for a representative asymmetric Michael addition are provided below.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins
To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) at room temperature was added the aldehyde (1.5 mmol) and the chiral pyrrolidine catalyst (20 mol%). The reaction mixture was stirred at the indicated temperature and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizing the Catalytic Cycle
The catalytic cycle of a typical pyrrolidine-catalyzed asymmetric Michael addition proceeds through the formation of a chiral enamine intermediate.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Mechanistic Insights and the Promise of the Thiophene Moiety
The thiophene ring is an interesting substituent from both a steric and electronic perspective. It is an electron-rich aromatic system, which could influence the nucleophilicity of the enamine intermediate. Furthermore, the sulfur atom can potentially engage in non-covalent interactions, such as hydrogen bonding or Lewis acid coordination, which could help to organize the transition state assembly and enhance stereoselectivity. Computational studies on thiophene-containing molecules have highlighted their unique electronic properties, which can be tuned by substitution. This suggests that derivatives of this compound could be designed to fine-tune catalytic activity and selectivity.
Caption: Plausible transition state model highlighting steric shielding.
Conclusion and Future Outlook
While direct experimental validation for this compound as a chiral ligand is currently lacking, a comparative analysis of its structural analogues strongly suggests its potential as a highly effective organocatalyst. The unique electronic and steric properties of the thiophene moiety present an exciting opportunity for the development of a new class of tunable and efficient chiral ligands. This guide serves as a call to the research community to explore the synthesis and application of this compound and its derivatives, which hold the promise of enriching the toolkit of asymmetric organocatalysis and enabling the synthesis of complex chiral molecules for the advancement of science and medicine.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 2-Thiophen-3-ylpyrrolidine-Based Kinase Inhibitors
Introduction: Navigating the Kinome with a Novel Scaffold
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 2-thiophen-3-ylpyrrolidine scaffold represents a promising starting point for novel kinase inhibitors, leveraging the privileged structures of both the thiophene and pyrrolidine rings which are present in numerous approved drugs. The thiophene ring can engage in various interactions within the ATP-binding pocket, while the saturated pyrrolidine core allows for precise three-dimensional exploration of the surrounding pharmacophoric space. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity. Unintended interactions can lead to toxicity or confound the interpretation of phenotypic screens. Therefore, a rigorous and early assessment of an inhibitor's selectivity is not just a regulatory hurdle, but a critical step in understanding its true mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for the cross-reactivity profiling of a novel this compound-based kinase inhibitor, which we will refer to as TPK-1 . We will compare its hypothetical profiling data against two well-characterized clinical kinase inhibitors, Sunitinib (a multi-targeted inhibitor) and Lapatinib (a more selective dual inhibitor), to provide context and demonstrate best practices in data interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols.
The Rationale Behind a Multi-Pronged Profiling Strategy
A single assay is insufficient to definitively characterize the selectivity of a kinase inhibitor. A robust profiling campaign should integrate both biochemical and cell-based methods to provide a holistic view of the compound's activity. Biochemical assays, such as large-scale kinome panels, offer a broad, unbiased assessment of direct enzyme inhibition or binding. In contrast, cell-based assays provide crucial information on target engagement in a more physiologically relevant context, accounting for factors like cell permeability and competition with endogenous ATP.
Our recommended workflow for profiling TPK-1 is a two-tiered approach:
-
Tier 1: Broad Kinome Screening (Biochemical) - To identify the primary targets and potential off-targets of TPK-1 across a large portion of the kinome.
-
Tier 2: In-Cell Target Engagement and Functional Assays - To validate the biochemical hits in a cellular environment and assess the functional consequences of target inhibition.
Caption: A two-tiered workflow for kinase inhibitor profiling.
Tier 1: Large-Scale Biochemical Kinome Profiling
The initial step in characterizing a new inhibitor is to assess its binding affinity or inhibitory activity against a large panel of kinases. Commercial services like Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot™ offer panels covering hundreds of human kinases.[1] These platforms typically utilize competition binding assays, which are independent of enzyme activity and can, therefore, be applied to pseudokinases.[2]
Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation : Solubilize TPK-1 in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Principle : The assay measures the ability of the test compound (TPK-1) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
-
Screening Concentration : A single high concentration (e.g., 1 µM or 10 µM) is typically used for the primary screen to cast a wide net for potential interactions.[3]
-
Data Analysis : The results are often reported as percent inhibition (%Inhibition) relative to a DMSO control. A common threshold for identifying a "hit" is >90% inhibition.
-
Follow-up Dose-Response : For all identified hits, a 10-point dose-response curve is generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Comparative Data Analysis
To interpret the selectivity of TPK-1, we compare its hypothetical Kd values against those of Sunitinib and Lapatinib for a selection of key kinases.
| Kinase Target | TPK-1 (Kd, nM) | Sunitinib (Kd, nM) | Lapatinib (Kd, nM) |
| VEGFR2 (KDR) | 15 | 9 | >10,000 |
| PDGFRβ | 25 | 2 | >10,000 |
| c-KIT | 30 | 8 | >10,000 |
| FLT3 | 50 | 1 | >10,000 |
| EGFR | >1,000 | 2,200 | 3 |
| ERBB2 (HER2) | >1,000 | 3,100 | 13 |
| SRC | 250 | 63 | 340 |
| LCK | 300 | 110 | 410 |
| AURKA | >5,000 | 250 | >10,000 |
| CDK2 | >5,000 | 1,600 | 7,600 |
Note: Data for Sunitinib and Lapatinib are illustrative and compiled from public sources. TPK-1 data is hypothetical.
From this table, we can infer that TPK-1 is a potent inhibitor of several receptor tyrosine kinases involved in angiogenesis (VEGFR2, PDGFRβ) and oncogenesis (c-KIT, FLT3), similar to Sunitinib, but with a potentially cleaner profile against kinases like SRC and LCK. In contrast, Lapatinib demonstrates high selectivity for EGFR and ERBB2.
Tier 2: Cellular Target Engagement and Functional Validation
Biochemical assays, while comprehensive, do not fully recapitulate the complex environment inside a living cell. Therefore, it is crucial to validate the primary targets in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells and tissues.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Grow a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat the cells with TPK-1 at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge : Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification : Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
-
Target Detection : Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target kinase that remains soluble at each temperature.
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment for TPK-1 would show a rightward shift in the melting curves for VEGFR2, PDGFRβ, and c-KIT in treated cells compared to the DMSO control, confirming that TPK-1 binds to and stabilizes these targets in a cellular environment.
Interpreting the Data: Quantifying Selectivity
To move beyond a qualitative assessment of "clean" versus "dirty," several metrics can be used to quantify inhibitor selectivity. One of the most common is the Selectivity Score (S-score) , which is calculated based on the number of off-targets at a specific concentration threshold. For example, S(10) is the number of kinases inhibited by more than 90% at a 10 µM compound concentration. A lower S-score indicates higher selectivity.
Another useful visualization is the kinome tree plot , where inhibited kinases are mapped onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity across different kinase families.
Conclusion: A Pathway to a Well-Characterized Inhibitor
The cross-reactivity profiling of a novel kinase inhibitor series, such as those based on the this compound scaffold, is a critical and multifaceted process. By employing a tiered strategy that combines broad biochemical screening with in-cell target validation, researchers can build a comprehensive understanding of their compound's mechanism of action. This guide provides a robust framework for these studies, emphasizing the importance of comparing novel agents like TPK-1 against well-characterized inhibitors such as Sunitinib and Lapatinib. This comparative approach not only aids in the interpretation of selectivity data but also helps to position the novel compound within the existing landscape of kinase inhibitors, ultimately guiding its path toward preclinical and clinical development.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Comparative analysis of synthetic routes for 2-Thiophen-3-ylpyrrolidine
An In-Depth Comparative Guide to the Synthetic Routes of 2-Thiophen-3-ylpyrrolidine for Medicinal Chemistry Applications
The 2-arylpyrrolidine scaffold is a privileged motif in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Specifically, the this compound core combines this valuable scaffold with the thiophene ring, a versatile bioisostere for the phenyl group, often leading to improved metabolic stability and pharmacokinetic profiles. This guide provides a comparative analysis of the most prominent synthetic strategies to access this key intermediate, offering researchers and drug development professionals the insights needed to select the optimal route based on scalability, stereochemical control, and overall efficiency.
Introduction to Key Synthetic Strategies
The synthesis of 2-substituted pyrrolidines can be broadly categorized into two approaches: linear synthesis involving cyclization of a functionalized acyclic precursor, and convergent synthesis using cycloaddition reactions. For the specific case of this compound, we will analyze three primary and highly effective routes:
-
[3+2] Dipolar Cycloaddition: A powerful, convergent method for constructing the pyrrolidine ring with high stereocontrol.
-
Reductive Amination of a γ-Keto Ester/Amide: A classical, robust, and often highly scalable linear approach.
-
Asymmetric Synthesis via Chiral Auxiliaries: A strategy to produce enantiomerically pure products, crucial for pharmacological applications.
This guide will delve into the mechanistic underpinnings, practical considerations, and experimental data associated with each route, providing a clear framework for decision-making in a research and development context.
Route 1: [3+2] Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most elegant and efficient methods for the synthesis of polysubstituted pyrrolidines.[2] This strategy allows for the rapid assembly of the heterocyclic core and can generate multiple stereocenters in a single, predictable step.[3]
Mechanistic Rationale
The reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (or its ester) with an aldehyde. In our case, 3-thiophenecarboxaldehyde serves as the aldehyde component. The resulting ylide then undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene, such as an acrylate, to form the pyrrolidine ring. The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals of the dipole and dipolarophile.
The use of N-metalated azomethine ylides, often generated from the corresponding imines with a Lewis acid catalyst, provides excellent control over diastereoselectivity.[3]
Logical Workflow for [3+2] Cycloaddition
Caption: Workflow for the [3+2] cycloaddition route.
Experimental Protocol: Synthesis of Ethyl 5-(Thiophen-3-yl)pyrrolidine-2-carboxylate
-
Imine Formation: To a solution of 3-thiophenecarboxaldehyde (1.12 g, 10 mmol) in anhydrous toluene (50 mL), add ethyl glycinate hydrochloride (1.40 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol). Heat the mixture to reflux with a Dean-Stark apparatus for 4 hours until water evolution ceases. Cool the mixture to room temperature.
-
Cycloaddition: To the cooled solution of the in situ formed imine, add silver acetate (AgOAc, 0.17 g, 1 mmol) and ethyl acrylate (1.20 g, 12 mmol). Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cycloadduct.
Route 2: Reductive Amination of a γ-Keto Precursor
This linear approach relies on the construction of an acyclic carbon backbone containing the thiophene moiety, followed by a cyclization/reduction step to form the pyrrolidine ring. This method is often favored for its operational simplicity, use of readily available reagents, and straightforward scalability.[4]
Mechanistic Rationale
The synthesis begins with a carbon-carbon bond-forming reaction to create a 1-(thiophen-3-yl)-1,4-dione or a related γ-keto ester. For instance, a Friedel-Crafts acylation of thiophene with succinic anhydride can produce 4-oxo-4-(thiophen-3-yl)butanoic acid. This intermediate can then be subjected to reductive amination conditions. In the presence of an amine source (e.g., ammonia or a primary amine) and a reducing agent, the ketone and the carboxylic acid (or its ester derivative) will cyclize to form a lactam, which can be further reduced to the pyrrolidine. A more direct approach involves the reductive amination of a γ-amino ketone.
Logical Workflow for Reductive Amination
Caption: Workflow for the reductive amination route.
Experimental Protocol: Synthesis from 4-Oxo-4-(thiophen-3-yl)butanoic acid
-
Lactam Formation: To a solution of 4-oxo-4-(thiophen-3-yl)butanoic acid (1.98 g, 10 mmol) in methanol (50 mL), add ammonium acetate (7.71 g, 100 mmol). Stir the mixture at room temperature for 30 minutes. Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH3CN, 1.26 g, 20 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the pH is ~2. Remove the methanol under reduced pressure. Neutralize the aqueous residue with saturated NaHCO3 solution and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na2SO4 and concentrate to give the crude lactam, 5-(thiophen-3-yl)pyrrolidin-2-one.
-
Lactam Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH4, 0.76 g, 20 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Add a solution of the crude lactam from the previous step in THF (20 mL) dropwise at 0 °C. After the addition is complete, heat the mixture to reflux for 6 hours.
-
Final Work-up and Purification: Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (0.8 mL), 15% NaOH solution (0.8 mL), and water (2.4 mL). Stir the resulting granular precipitate for 1 hour, then filter and wash with THF. Concentrate the filtrate and purify the residue by distillation or column chromatography to yield this compound.
Route 3: Asymmetric Synthesis and Stereocontrol
For pharmaceutical applications, obtaining a single enantiomer of the target molecule is paramount. Both of the previously discussed routes can be adapted for asymmetric synthesis.
Chiral Control in [3+2] Cycloadditions
Stereocontrol in the [3+2] cycloaddition can be achieved with high efficacy.[2]
-
Chiral Catalysts: The use of chiral Lewis acids (e.g., complexes of Cu, Ag, or Zn) with chiral ligands can induce high levels of enantioselectivity in the cycloaddition step.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile or the azomethine ylide precursor can direct the stereochemical outcome of the reaction, after which the auxiliary is cleaved.[3]
Chiral Control in Reductive Amination
-
Asymmetric Reduction: The reduction of an intermediate, such as an N-acyliminium ion derived from the corresponding lactam, can be performed using chiral reducing agents or catalytic asymmetric hydrogenation to set the stereocenter at the C2 position.
-
Enzymatic Resolution: A racemic mixture of the final product or a key intermediate can be resolved using lipases or other enzymes that selectively react with one enantiomer.
Comparative Analysis Summary
| Feature | Route 1: [3+2] Cycloaddition | Route 2: Reductive Amination |
| Overall Strategy | Convergent | Linear |
| Key Reaction | 1,3-Dipolar Cycloaddition | Reductive Amination / Lactam Reduction |
| Typical Yield | Good to Excellent (60-85%) | Moderate to Good (50-75% over several steps) |
| Stereocontrol | Excellent; easily adaptable to asymmetric catalysis.[2] | Challenging; often requires resolution or asymmetric reduction. |
| Scalability | Moderate; catalyst cost and removal can be a factor. | Excellent; robust reactions with inexpensive reagents. |
| Starting Materials | Thiophene-3-carboxaldehyde, amino acid esters, acrylates. | Thiophene, succinic anhydride, reducing agents. |
| Advantages | High efficiency, excellent stereocontrol, rapid complexity generation. | High scalability, operational simplicity, low-cost reagents. |
| Disadvantages | Potential for expensive catalysts, sometimes moderate regioselectivity. | Longer sequence, may produce racemic mixtures, harsh reducing agents (LiAlH4). |
Conclusion and Recommendation
The choice between these synthetic routes is highly dependent on the specific goals of the research program.
-
For early-stage discovery and medicinal chemistry , where access to stereochemically pure and diverse analogs is critical, the [3+2] Dipolar Cycloaddition (Route 1) is highly recommended. Its ability to predictably set stereocenters makes it ideal for building structure-activity relationships (SAR).
-
For large-scale production and process chemistry , where cost, robustness, and throughput are the primary drivers, the Reductive Amination (Route 2) is the superior choice. While it may require an additional resolution step to obtain a single enantiomer, its scalability and use of inexpensive bulk starting materials make it economically viable.
By understanding the fundamental trade-offs between these synthetic strategies, researchers can efficiently access this compound and accelerate the development of next-generation therapeutics.
References
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- The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNSMHR0UMULCiBd06xILZX9g4f96G-C8AsDyDpMmSd-tYXshRRUxoxM7-kamC4V3OSbxNtum7vkTh9NAV--wXrNjm7i8O8wlyZuqa1QM2dUJ1KiuVKfLRKCzykxQ2HL8ng5bEiWW0QbGWFjz6BQiLjsZP-Hp-fP06T7cHy8jojGoOVnyEZm3jBS367_5e_DBPWS7QPQiJzN1gn2ygMo8XSObmBfoDP3v8ANJ_70Vb6RFa2pZv52AzxpvF7jkPT3C1fNw==]
- Scope of the synthesis of pyrrolidinones by reductive amination of... (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmriqZs9S00I-9QnvSOwSWoLKm_daTObyJT7YIZJMZe6aCXP8N5xhX0UyrnYql12kZlIptJnvbipp5K4gL6-Jw2oc1UCiOl8x2AtZMjGcWuFSi21l1h2EspdsFO4-Ko8-xO5aQxIl_q5aDHbHGyriPjwRMA32bJX94ERHYq--fsQ_-NfsIcMoMr7DZAo8cz6VUBe5W_HiNgFXGU-mOe7LVUUi9oLcTK2Pf25amUCRK9FWH14jjDAFNiMMvWzq1dfWdRTwE_LY=]
- (Reference details for a review on Friedel-Crafts reactions)
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.orglett.3c03099]
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- (Reference details for a review on lactam reduction)
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvD64EGlBoeeNMSxL2K1ETHiMl9CDw_49luL-XsTwbtD5fwI2i7wKLoed5Hk-bRnL2n94eXpaRXa5Au-0DsEcDMUKiKxlOD4EEsJZj7q9vhetjE1Hd4_x7QWIGsUZH9FO6Hqfutmy55Y_SC8jLhjC5C0KSt-5YYDC7OG1QrgU=]
- (Reference details for a specific experimental procedure)
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Chemical Communications (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc05175a]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Thiophen-3-ylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 2-Thiophen-3-ylpyrrolidine. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested advice to ensure the well-being of laboratory personnel and maintain a safe research environment. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following guidance is conservatively extrapolated from the known hazards of its core chemical moieties: pyrrolidine and thiophene. It is imperative to treat this compound as having unknown hazards and to handle it with the utmost care.[1]
Hazard Assessment: A Synthesis of Pyrrolidine and Thiophene Risks
This compound integrates the structural features of both pyrrolidine and thiophene, and its hazard profile should be considered a composite of both.
-
Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine that is known to be a highly flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[2][3]
-
Thiophene Moiety: Thiophene and its derivatives are also flammable and harmful if swallowed.[4] They can cause skin and eye irritation.[5][6] Some thiophene compounds are also noted for their strong, unpleasant odor (stench).[7][8]
Therefore, this compound must be handled as a substance that is likely to be flammable, corrosive, and toxic upon ingestion, inhalation, or skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[3][8][9] Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for tears or perforations before each use.[10] Due to the potential for rapid permeation, it is advisable to wear two pairs of gloves ("double-gloving"). Change gloves frequently, and immediately if contamination is suspected.[10] Use proper glove removal technique to avoid skin contact.[3] |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A disposable, polyethylene-coated polypropylene gown is recommended.[10] Ensure the lab coat is fully buttoned. When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | All work with this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[9][11] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with organic vapor cartridges is required.[3][8] |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risk.
Preparation and Use:
-
Pre-use Inspection: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9]
-
Engineering Controls: Conduct all handling of this compound within a certified chemical fume hood to control vapor exposure.[9]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the work area.
-
Dispensing: When transferring the chemical, use grounded and bonded containers to prevent static discharge, which could be an ignition source.[9][11] Use only non-sparking tools.[11]
-
Spill Prevention: Handle over a secondary containment tray to capture any potential spills.
Storage:
-
Container Integrity: Store in a tightly closed, suitable container, clearly labeled with the full chemical name and hazard warnings.[3][7]
-
Ventilation: Keep the container in a cool, dry, and well-ventilated area.[7][8]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[2][8][11] "No smoking" policies should be strictly enforced in storage areas.[2]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[6][7]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, contain the material with an inert absorbent such as vermiculite, sand, or silica gel.[12]
-
Collect: Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[7][12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[12]
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, and absorbent materials in a dedicated, labeled hazardous waste container.[12]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and leak-proof hazardous waste container.[12] Do not mix with incompatible waste streams.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[12]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[12]
Visual Workflow for Safe Handling
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
